Ticarcilloic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticarcilloic acid is a chemical compound with the molecular formula C15H18N2O7S2. It is a derivative of penicillin and belongs to the class of beta-lactam antibiotics. This compound is known for its broad-spectrum bactericidal activity against various gram-positive and gram-negative bacteria. This compound is particularly effective against Pseudomonas aeruginosa and Proteus vulgaris .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ticarcilloic acid involves several steps. One common method starts with 3-thiophene malonic acid, which reacts with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate then reacts with 6-aminopenicillanic acid (6-APA) that has been silanized using N,O-bis(trimethylsilyl)acetamide. The resulting product is this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often converted to its sodium salt form for easier handling and storage .
Chemical Reactions Analysis
Types of Reactions: Ticarcilloic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ticarcilloic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study bacterial cell wall synthesis and resistance mechanisms.
Medicine: this compound is investigated for its potential use in developing new antibiotics.
Industry: It is used in the production of beta-lactam antibiotics and as a preservative in some formulations.
Mechanism of Action
The primary mechanism of action of ticarcilloic acid involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes cell lysis and death. The compound is particularly effective against bacteria that do not produce beta-lactamases, which can degrade the beta-lactam ring .
Comparison with Similar Compounds
Ticarcillin: A closely related compound with similar antibacterial properties.
Carbenicillin: Another penicillin derivative with a similar mechanism of action.
Piperacillin: A broader-spectrum beta-lactam antibiotic.
Uniqueness: Ticarcilloic acid is unique due to its specific structure, which includes a thiophene ring. This structural feature contributes to its distinct spectrum of activity and stability compared to other beta-lactam antibiotics .
Properties
IUPAC Name |
(2R,4S)-2-[(R)-carboxy-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7S2/c1-15(2)9(14(23)24)17-11(26-15)8(13(21)22)16-10(18)7(12(19)20)6-3-4-25-5-6/h3-5,7-9,11,17H,1-2H3,(H,16,18)(H,19,20)(H,21,22)(H,23,24)/t7-,8+,9+,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUCLBJOZAEFL-UYAYMFIHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CSC=C2)C(=O)O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CSC=C2)C(=O)O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67392-88-5 |
Source
|
Record name | Ticarcilloic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TICARCILLOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6CP1X10G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.